Amyl-t-butyl ether
Overview
Description
Amyl-t-butyl ether is a chemical compound with the molecular formula C9H20O . It is used as an additive in gasoline fuels as an oxygenate and also as a solvent in organic chemistry .
Synthesis Analysis
This compound can be synthesized by acid-catalyzed addition of ethanol to 2-methyl-2-butene . A series of experiments were carried out in a batch reactor at the temperature range of 313-343 K to study the synthesis of tert-amyl ethyl ether from ethanol (EtOH) and 2-methyl-1-butene (2M1B) catalyzed by the NKC-9 ion-exchange resin .
Molecular Structure Analysis
The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChIKey for this compound is BWRSHLROMAZEBM-UHFFFAOYSA-N .
Chemical Reactions Analysis
Ethers are known to be unreactive towards most reagents which makes them excellent reaction solvents. The most common reaction of ethers is cleavage of the C–O bond by using strong acids . During acidic cleavage, the ether oxygen is protonated to form a good leaving group which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism .
Scientific Research Applications
Analytical Methods in Environmental Studies
Amyl-t-butyl ether, along with other alkyl ether compounds used as gasoline oxygenates, can be detected in water at sub-ppb concentrations. A method involving gas chromatography with direct aqueous injection and detection by mass spectrometry has been developed for this purpose. This method is beneficial for identifying both the ether compounds and their degradation products, which are crucial in environmental monitoring and studies (Church et al., 1997).
Chemical Synthesis and Organic Chemistry
In the realm of organic chemistry, this compound and similar compounds are involved in reactions leading to the production of other chemical compounds. For instance, tert-butyl and tert-amyl ethers can be converted to corresponding tert-butyldimethylsilyl ethers or free alcohols under certain conditions, which is valuable in the synthesis of various organic compounds (Franck et al., 1995).
Fuel and Automotive Industry Applications
This compound plays a significant role in the fuel industry. It is evaluated for its impact on the acceleration and performance of car engines when used in gasoline formulations. Such ethers, derived from partially renewable sources, can be an attractive alternative to reduce fossil fuel consumption and improve engine efficiency (Cataluña et al., 2011).
Environmental Impact and Biodegradation
The study of the solubility and degradation of this compound in environmental media is crucial for assessing its fate and transport as a pollutant. Research on the solubility of this compound in water across various temperatures provides essential data for environmental risk assessment and remediation strategies (Gonzalez-Olmos & Iglesias, 2008).
Impact on Soil and Microbial Communities
This compound, used as a gasoline additive, can influence the distribution pattern of inorganic nitrogen in soil, affecting soil ecology and the dynamics of nutrients. Its addition to soil can lead to the accumulation of certain nitrogen compounds, indicating an impact on nitrification processes (Bartling et al., 2010). Furthermore, it affects the structure and function of microbial communities in soils, which has implications for biodegradation and soil health (Bartling et al., 2011).
Mechanism of Action
The mechanism of action of Amyl-t-butyl ether involves the protonation of the ether oxygen to form a good leaving group. This group can then be eliminated as part of an SN2, SN1, or E1 reaction mechanism. The mechanistic pathway is primarily determined by the strong acid used and the type of substituents attached to the ether .
Safety and Hazards
Amyl-t-butyl ether can cause skin irritation and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, keep away from open flames, hot surfaces and sources of ignition, and use only non-sparking tools .
Future Directions
Amyl-t-butyl ether, like other ethers, is used as an additive in gasoline fuels as an oxygenate and also as a solvent in organic chemistry . It is prepared by acid-catalyzed addition of ethanol to 2-methyl-2-butene . As the demand for environmentally friendly alternatives to traditional solvents grows, the use of this compound and similar compounds may increase .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxy]pentane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-5-6-7-8-10-9(2,3)4/h5-8H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRSHLROMAZEBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60143629 | |
Record name | Amyl-t-butyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60143629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10100-95-5 | |
Record name | Amyl-t-butyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010100955 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amyl-t-butyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60143629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.